Cas no 56613-80-0 ((2R)-2-amino-2-phenylethanol)

(2R)-2-amino-2-phenylethanol is an optically pure enantiomer of 1-phenyl ethanolamine, offering high optical purity and chemical stability. Its application as a chiral building block in organic synthesis is advantageous due to its well-defined stereochemistry, allowing for precise control over reaction outcomes and minimized risk of racemization.
(2R)-2-amino-2-phenylethanol structure
(2R)-2-amino-2-phenylethanol structure
Product Name:(2R)-2-amino-2-phenylethanol
CAS No:56613-80-0
MF:C8H11NO
MW:137.179042100906
MDL:MFCD00008062
CID:56990
PubChem ID:2724025
Update Time:2026-02-05

(2R)-2-amino-2-phenylethanol Chemical and Physical Properties

Names and Identifiers

    • (R)-(-)-2-Phenylglycinol
    • (R)-(-)-2-Amino-2-phenylethanol~H-D-Phg-ol
    • D-minus-A-phenylglycinol
    • (R)-(-)-2-Amino-2-phenylethanol
    • D-2-Phenylglycinol
    • 2-(R)-Phenylglycinol
    • D-Phenylglycinol
    • (R)-2-Amino-2-phenylethanol
    • D-Plenylglycinol
    • H-D-Phg-OL
    • (R)-b-Aminophenethyl alcohol
    • (R)-2-Phenylglycinol
    • (2R)-2-Amino-2-Phenylethan-1-Ol
    • (2R)-2-amino-2-phenylethanol
    • (2R)-2-amino-2-phenyl-ethanol
    • IJXJGQCXFSSHNL-QMMMGPOBSA-N
    • (R)-2-amino-2-phenylethan-1-ol
    • (2R)-2-amino-2-phenyl-1-ethanol
    • (R)-beta-Aminophenethyl alcohol
    • D-(-)-alpha-Phenylglycinol
    • r-phenylglycinol
    • Benzeneethanol,
    • (R)-(−)-2-Phenylglycinol
    • Phenylglycinol, D-
    • 56613-80-0
    • (R)-alpha-phenylglycinol
    • SCHEMBL176645
    • (r)-2-amino-2-phenyl ethanol
    • CHEBI:180555
    • BDBM50367059
    • DTXSID10205180
    • ZKT57P3QLR
    • 2-Amino-2-phenylethanol #
    • (R)-(-)-2-phenyl-glycinol
    • HMS3650C17
    • AC-6755
    • F1905-8528
    • STR05855
    • r-(-)-2-phenylglycinol
    • HY-W002038
    • (-)-D-alpha-Phenylglycinol
    • PS-6112
    • AKOS005256827
    • SR-01000946769
    • Q-102729
    • RKL10104
    • EN300-98522
    • MFCD00008062
    • OSM-S-341
    • AC-5647
    • (-)-(2R)-2-Amino-2-phenylethanol
    • D-(-)-2-Amino-2-phenylethanol
    • NS00033551
    • (R)-2-hydroxy-1-phenyl ethylamine
    • SR-01000946769-1
    • (r)-(-)-phenylglycinol
    • CS-W002038
    • (r)-phenylglycinol
    • (R)-2-amino-2-phenyl-ethanol
    • (2R)-(-)-2-amino-2-phenylethanol
    • Z1201618614
    • [(R)-2-Hydroxy-1-phenylethyl]amine
    • Benzeneethanol, .beta.-amino-, (R)-
    • BP-12948
    • CHEMBL1907936
    • (R)-(-)-2-Phenylglycinol, 98%
    • (-)-phenylglycinol
    • MDL: MFCD00008062
    • Inchi: 1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
    • InChI Key: IJXJGQCXFSSHNL-QMMMGPOBSA-N
    • SMILES: OC[C@@H](C1C=CC=CC=1)N
    • BRN: 2935848

Computed Properties

  • Exact Mass: 137.08400
  • Monoisotopic Mass: 137.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.1
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.0630 (rough estimate)
  • Melting Point: 75.0 to 80.0 deg-C
  • Boiling Point: 252.03°C (rough estimate)
  • Flash Point: 125.3℃
  • Refractive Index: -29.5 ° (C=1, EtOH)
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 46.25000
  • LogP: 1.37900
  • Solubility: Soluble in most organic solvents
  • Sensitiveness: Air Sensitive
  • Specific Rotation: -25.5 º (c=6,MeOH)
  • Optical Activity: [α]24/D −31.7°, c = 0.76 in 1 M HCl

(2R)-2-amino-2-phenylethanol Security Information

(2R)-2-amino-2-phenylethanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2R)-2-amino-2-phenylethanol Pricemore >>

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(2R)-2-amino-2-phenylethanol Production Method

(2R)-2-amino-2-phenylethanol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:56613-80-0)D-Phenylglycinol
Order Number:sfd12333
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:56613-80-0)D-Plenylglycinol
Order Number:LE2049;LE5710497
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:41
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Amadis Chemical Company Limited
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(CAS:56613-80-0)(2R)-2-amino-2-phenylethanol
Order Number:A1206049
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:43
Price ($):159.0
Email:sales@amadischem.com

(2R)-2-amino-2-phenylethanol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

(2R)-2-amino-2-phenylethanol Related Literature

Additional information on (2R)-2-amino-2-phenylethanol

Introduction to (2R)-2-amino-2-phenylethanol (CAS No. 56613-80-0)

(2R-2-amino-2-phenylethanol) is a significant compound in the field of chemo-bio pharmaceuticals, with a CAS number of 56613-80-0. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development and biochemical research. The stereochemistry of this molecule, specifically the (2R) configuration, plays a crucial role in its biological activity and interactions with biological targets.

The synthesis and characterization of (2R-2-amino-2-phenylethanol) have been extensively studied in recent years, particularly in the context of developing novel therapeutic agents. The presence of both an amino group and a phenyl ring makes this compound a versatile intermediate in organic synthesis, enabling the creation of more complex molecules with tailored biological properties. Researchers have explored various synthetic pathways to achieve high enantiomeric purity, which is essential for pharmaceutical applications.

In the realm of drug discovery, (2R-2-amino-2-phenylethanol) has been investigated for its potential role in modulating enzyme activity and receptor binding. Studies have shown that the (R)-enantiomer exhibits distinct pharmacological effects compared to its (S)-counterpart, highlighting the importance of stereochemistry in drug design. This compound has been particularly studied for its interactions with enzymes involved in metabolic pathways, suggesting its utility in developing treatments for metabolic disorders.

Recent advancements in computational chemistry have allowed for more accurate predictions of the biological behavior of (2R-2-amino-2-phenylethanol). Molecular docking studies have identified potential binding sites on target proteins, providing insights into how this compound may interact with biological systems. These computational approaches have complemented experimental efforts, leading to a more comprehensive understanding of its pharmacological profile.

The structural features of (2R-2-amino-2-phenylethanol) also make it a valuable tool in biochemical research. Its ability to serve as a building block for more complex molecules has been exploited in the synthesis of peptidomimetics and other bioactive compounds. Additionally, the compound's stability under various conditions makes it suitable for use in multi-step synthetic routes, enhancing its utility in laboratory settings.

In conclusion, (2R-2-amino-2-phenylethanol) (CAS No. 56613-80-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural properties, coupled with recent advancements in synthetic and computational chemistry, position it as a promising candidate for further exploration. As research continues to uncover new applications for this compound, its importance in the field of chemo-bio pharmaceuticals is likely to grow.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
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sfd12333
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:56613-80-0)D-Plenylglycinol
LE2049;LE5710497
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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